6-Methoxyvesamicol

Description

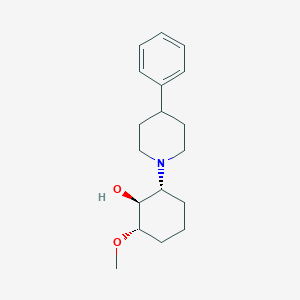

6-Methoxyvesamicol is a derivative of vesamicol, a well-characterized inhibitor of the vesicular acetylcholine transporter (VAChT). The compound features a methoxy (-OCH₃) substitution at the 6-position of its benzamide or related aromatic scaffold. This modification is hypothesized to enhance binding affinity or selectivity for VAChT compared to non-substituted analogs, though direct experimental data on this compound remains sparse in publicly available literature .

Properties

CAS No. |

120447-25-8 |

|---|---|

Molecular Formula |

C18H27NO2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(1S,2S,6R)-2-methoxy-6-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C18H27NO2/c1-21-17-9-5-8-16(18(17)20)19-12-10-15(11-13-19)14-6-3-2-4-7-14/h2-4,6-7,15-18,20H,5,8-13H2,1H3/t16-,17+,18+/m1/s1 |

InChI Key |

NAKRPILSDWVBMV-SQNIBIBYSA-N |

SMILES |

COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |

Isomeric SMILES |

CO[C@H]1CCC[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3 |

Canonical SMILES |

COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3 |

Other CAS No. |

120447-25-8 |

Synonyms |

6-methoxyvesamicol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxy Substitutions

The methoxy group is a common substituent in bioactive molecules due to its electron-donating properties and ability to influence pharmacokinetics. Key compounds for comparison include:

5-Methoxy-6,7-methylenedioxycoumarin

- Structure : A coumarin derivative with methoxy and methylenedioxy groups.

- Molecular Formula : C₁₁H₈O₅.

- Mass: 206.18 g/mol (monoisotopic).

- Activity : Exhibits antioxidant and anti-inflammatory properties, distinct from VAChT modulation .

- Key Difference : Unlike 6-Methoxyvesamicol, this compound lacks the benzamide core critical for VAChT binding.

6-Methoxy-2(3H)-benzothiazolone

- Structure : Benzothiazolone scaffold with a 6-methoxy group.

- Molecular Formula: C₈H₇NO₂S.

- Key Difference : The thiazolone ring system diverges from vesamicol’s bicyclic amine structure, limiting cholinergic activity.

6-Methoxyhexanal

- Structure : Aliphatic aldehyde with a terminal methoxy group.

- Molecular Formula : C₇H₁₄O₂.

- Mass : 130.187 g/mol (average).

Table 1: Structural and Functional Comparison

Functional Analogues in Neuropharmacology

Vesamicol analogs are often compared to other VAChT inhibitors or cholinergic modulators:

(-)-Vesamicol

- Structure : Parent compound without methoxy substitution.

- Activity : Binds VAChT with moderate affinity (Ki ~20 nM) but lacks selectivity due to interactions with σ receptors.

- Comparison : The 6-methoxy group in this compound may improve selectivity by sterically hindering off-target interactions .

[¹²⁵I]Iodobenzovesamicol

Research Findings and Limitations

- Synthetic Accessibility : Methoxy-substituted compounds like those in are often synthesized via nucleophilic substitution or Ullmann coupling, suggesting feasible routes for this compound production .

- Bioactivity Gaps : While coumarins and benzothiazolones demonstrate diverse activities (e.g., antioxidant, kinase inhibition), this compound’s specific VAChT inhibition profile remains underexplored in open literature.

- Contradictions : lists numerous 6-methoxy compounds with unrelated applications (e.g., dyes), highlighting the need for targeted pharmacological studies on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.